4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride
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Description
4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride is a chemical compound used as a scientific research substrate . It has a molecular formula of C11H16N3OCl and a molecular weight of 243.72 g/mol . The compound is typically a solid and has a shelf life of two years when stored at ambient temperature .
Molecular Structure Analysis
The InChI code for 4-(Morpholin-4-yl)benzene-1-carboximidamide is 1S/C11H15N3O/c12-11(13)9-1-3-10(4-2-9)14-5-7-15-8-6-14/h1-4H,5-8H2,(H3,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride is a white to yellow solid . It has a purityScientific Research Applications
Synthesis and Biological Evaluation
- A study focused on the synthesis and anti-hyperglycemic evaluation of novel carboximidamides, including derivatives linked with a morpholine moiety. These compounds showed significant decreases in serum glucose levels and ameliorative effects against streptozotocin-induced pathological effects on blood glucose, liver, and kidney function, suggesting potential use as therapeutic agents in diabetes management (Moustafa et al., 2021).
Molecular Synthesis and Structure
- Another research described the synthesis of morpholino-substituted cyclohexane- and cyclopentane-fused indole derivatives through the reaction of N,N′-Bis(methoxycarbonyl)-p-benzoquinone diimine with morpholines. These compounds have potential applications in creating complex molecular structures with specific biological activities (Borisov et al., 2007).
Antioxidant and Enzyme Inhibitory Activity
- Benzimidazoles containing a morpholine skeleton were synthesized and evaluated for in vitro antioxidant activities and glucosidase inhibitory potential. Several compounds exhibited strong antioxidant activity and superior α-glucosidase inhibitory potential compared to the standard acarbose, highlighting their potential as therapeutic agents for oxidative stress-related diseases and diabetes (Özil et al., 2018).
Pharmacophore Development for PI3K-AKT-mTOR Pathway Inhibition
- Research on the development of non-nitrogen containing morpholine isosteres for PI3K and PIKKs inhibition introduced a potent selective dual inhibitor of mTORC1 and mTORC2. This work underlines the significance of morpholine derivatives in designing inhibitors for critical signaling pathways involved in cancer (Hobbs et al., 2019).
Antimicrobial Activity
- Synthesis and evaluation of antibacterial activity of aminoalkanols hydrochlorides containing a morpholine moiety were undertaken, demonstrating the potential for discovering new antibacterial agents within this chemical class (Isakhanyan et al., 2014).
Antifungal Activity
- A study on the synthesis of benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moieties reported compounds with higher antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum than carbendazim, a standard antifungal agent. This highlights the role of morpholine derivatives in developing new antifungal treatments (Qu et al., 2015).
properties
IUPAC Name |
4-morpholin-4-ylbenzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.ClH/c12-11(13)9-1-3-10(4-2-9)14-5-7-15-8-6-14;/h1-4H,5-8H2,(H3,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUXDNFJXQHUDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720995 |
Source
|
Record name | 4-(Morpholin-4-yl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholin-4-yl)benzene-1-carboximidamide hydrochloride | |
CAS RN |
1267093-87-7 |
Source
|
Record name | 4-(Morpholin-4-yl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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